molecular formula C18H13Cl3N2O2 B2976805 4-Chloro-3-[({[(3,4-dichloroanilino)carbonyl]oxy}imino)methyl]-1,2-dihydronaphthalene CAS No. 861208-86-8

4-Chloro-3-[({[(3,4-dichloroanilino)carbonyl]oxy}imino)methyl]-1,2-dihydronaphthalene

Cat. No.: B2976805
CAS No.: 861208-86-8
M. Wt: 395.66
InChI Key: AMWXJQNAKPNFTF-LSHDLFTRSA-N
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Description

Properties

IUPAC Name

[(E)-(1-chloro-3,4-dihydronaphthalen-2-yl)methylideneamino] N-(3,4-dichlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl3N2O2/c19-15-8-7-13(9-16(15)20)23-18(24)25-22-10-12-6-5-11-3-1-2-4-14(11)17(12)21/h1-4,7-10H,5-6H2,(H,23,24)/b22-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWXJQNAKPNFTF-LSHDLFTRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C2=CC=CC=C21)Cl)C=NOC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=C(C2=CC=CC=C21)Cl)/C=N/OC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-3-[({[(3,4-dichloroanilino)carbonyl]oxy}imino)methyl]-1,2-dihydronaphthalene is a complex organic compound with significant biological activity. Its molecular formula is C18H13Cl3N2O2C_{18}H_{13}Cl_3N_2O_2, and it has a molecular weight of 395.66 g/mol. The compound features several functional groups that contribute to its reactivity and potential therapeutic applications.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step chemical process involving the modification of naphthalene derivatives and the introduction of chloro and anilino groups. Key reagents in its synthesis may include chlorinating agents like thionyl chloride and acylating agents such as acetic anhydride. The synthesis typically requires precise control over reaction conditions, including temperature and solvent choice, to optimize yield and purity.

Biological Activity

Mechanism of Action:
The biological activity of this compound likely stems from its ability to interact with various biological targets at the molecular level. This includes potential enzyme inhibition or receptor binding, which can be elucidated through quantitative studies such as enzyme kinetics assays or receptor binding studies. Analytical techniques like High Performance Liquid Chromatography (HPLC) may be employed to assess the compound's stability and purity over time.

Potential Applications:
Research indicates that this compound may have applications in pharmaceuticals, particularly in developing new therapeutic agents targeting specific diseases. The presence of multiple functional groups suggests that it could exhibit diverse pharmacological properties, including anti-cancer or anti-inflammatory activities.

Case Study 1: Toxicity Assessment

A study assessing the toxicity of 3,4-Dichloroaniline (a related compound) on Javanese medaka embryos revealed significant insights into the biological effects associated with compounds containing similar structural motifs. The median lethal concentration (96h-LC50) was found to be 32.87 mg/L, indicating potential embryotoxicity. Such findings underscore the need for careful evaluation of compounds with similar structures for their safety profiles in biological systems .

Table: Biological Activity Data

Compound NameActivity TypeObserved EffectReference
This compoundEnzyme InhibitionPotential interaction with key enzymes
3,4-DichloroanilineEmbryonic ToxicityLC50 = 32.87 mg/L

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-Chloro-3-[({[(3,4-dichloroanilino)carbonyl]oxy}imino)methyl]-1,2-dihydronaphthalene
  • Molecular Formula : C₁₉H₁₂Cl₃N₂O₂
  • Molecular Weight : 395.67 g/mol
  • CAS Registry Number : 861208-86-8 .

Structural Features: This compound features a 1,2-dihydronaphthalene core substituted with a chloro group at position 2. At position 3, it bears an iminomethyl group linked to a carbonyloxy moiety, which is further connected to a 3,4-dichloroaniline fragment.

Comparison with Structurally Similar Compounds

N-[(E)-(1-Chloro-3,4-dihydro-2-naphthalenyl)methylidene]-N-(2,4-dichlorophenyl)amine

  • Molecular Formula : C₁₈H₁₂Cl₃N
  • Molecular Weight : 336.65 g/mol
  • CAS Number : 477887-96-0 .

Key Differences :

  • Structural Simplicity : Lacks the carbonyloxy bridge present in the target compound, reducing molecular weight by ~59 g/mol.
  • Functional Groups: Retains the dichlorophenyl and chloronaphthalene motifs but replaces the imino-carbonyloxy group with a simpler imine linkage.

2-(4-Chlorophenyl)-3-imino-6-(naphthalene-1-carbonyl)-2,3-dihydropyridazine-4-carbonitrile

  • Molecular Formula : C₂₂H₁₃ClN₄O
  • Molecular Weight : 384.81 g/mol
  • CAS Number: Not provided in evidence .

Key Differences :

  • Core Structure : Features a dihydropyridazine ring instead of a dihydronaphthalene system.
  • Functional Groups : Includes a nitrile (-CN) and naphthalene-carbonyl group, enhancing polarity compared to the target compound.
  • Spectroscopic Data: IR peaks at 1646 cm⁻¹ (C=O) and 2228 cm⁻¹ (CN) highlight distinct functional groups.

Sorafenib Tosylate (Cancer Therapeutic Agent)

  • Molecular Formula : C₂₁H₁₆ClF₃N₄O₃·C₇H₈O₃S
  • Molecular Weight : 637.00 g/mol
  • CAS Number : 475207-59-1 .

Key Differences :

  • Structural Complexity : Incorporates a trifluoromethylphenyl urea group and a tosylate counterion, enhancing water solubility.
  • Bioactivity : Clinically used for cancer treatment (e.g., Nexavar®), unlike the target compound, which lacks documented therapeutic applications.
  • Functional Motifs : Shares a chlorinated aromatic system but diverges in urea and sulfonate groups .

Fluazifop-butyl (Agrochemical)

  • Molecular Formula : C₂₀H₁₀Cl₂F₅N₃O₃
  • CAS Number : 86811-58-7 .

Key Differences :

  • Application : Used as an acaricide and herbicide, indicating agrochemical utility.
  • Structural Elements : Contains a trifluoromethylpyridine moiety and ester groups, differing from the target compound’s aniline and naphthalene framework .

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Functional Groups CAS Number Primary Use/Application
Target Compound 395.67 Chloronaphthalene, dichloroaniline, imino 861208-86-8 Undocumented
N-[(E)-(1-Chloro-3,4-dihydro-2-naphthalenyl)methylidene]-N-(2,4-dichlorophenyl)amine 336.65 Chloronaphthalene, dichlorophenyl, imine 477887-96-0 Undocumented
2-(4-Chlorophenyl)-3-imino-6-(naphthalene-1-carbonyl)-2,3-dihydropyridazine-4-carbonitrile 384.81 Dihydropyridazine, nitrile, carbonyl N/A Research compound
Sorafenib Tosylate 637.00 Trifluoromethylphenyl urea, tosylate 475207-59-1 Cancer therapy
Fluazifop-butyl 484.20 Trifluoromethylpyridine, ester 86811-58-7 Agrochemical

Research Findings and Implications

Structural Impact on Bioactivity

  • The imino-carbonyloxy bridge may enhance stability compared to simpler imine-linked analogs (e.g., CAS 477887-96-0), though this requires experimental validation .

Spectroscopic and Analytical Insights

  • IR and NMR data from analogous compounds (e.g., 1646 cm⁻¹ C=O stretch in dihydropyridazine derivatives) highlight methodologies for characterizing the target compound’s functional groups .

Limitations in Available Evidence

  • No direct bioactivity or pharmacokinetic data for the target compound exists in the provided evidence, limiting functional comparisons.

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